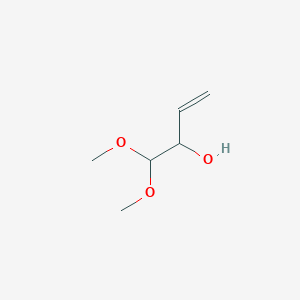
1-(2-Bromo-1-propoxyethyl)-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-1-propoxyethyl)-2-methylbenzene is a chemical compound known for its unique structure and properties. It is an ether derivative with a molecular weight of 273.17 g/mol. This compound is often used in advanced research and development due to its versatility and high purity .
Preparation Methods
The synthesis of 1-(2-Bromo-1-propoxyethyl)-2-methylbenzene typically involves the reaction of 2-methylbenzene with 2-bromo-1-propoxyethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial production methods for this compound may involve bulk manufacturing processes that ensure high purity and yield. These methods often include rigorous quality control measures to maintain the integrity of the final product .
Chemical Reactions Analysis
1-(2-Bromo-1-propoxyethyl)-2-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.
Oxidation Reactions: It can be oxidized to form corresponding alcohols or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form alkanes or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(2-Bromo-1-propoxyethyl)-2-methylbenzene has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic routes.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile building block for drug discovery.
Medicine: It is explored for its potential therapeutic properties and is used in the synthesis of medicinal compounds.
Industry: The compound is used in the production of specialty chemicals and materials. .
Mechanism of Action
The mechanism of action of 1-(2-Bromo-1-propoxyethyl)-2-methylbenzene involves its interaction with specific molecular targets. The bromine atom in the compound can participate in electrophilic substitution reactions, making it reactive towards nucleophiles. This reactivity allows the compound to modify biological molecules and pathways, leading to its various effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2-Bromo-1-propoxyethyl)-2-methylbenzene can be compared with other similar compounds such as:
1-(2-Bromo-1-propoxyethyl)-2-methoxybenzene: This compound has a methoxy group instead of a methyl group, which can influence its reactivity and applications.
1-(2-Bromo-1-propoxyethyl)-3-methylbenzene: The position of the methyl group is different, which can affect the compound’s chemical properties and reactivity.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and versatility in various applications.
Properties
Molecular Formula |
C12H17BrO |
|---|---|
Molecular Weight |
257.17 g/mol |
IUPAC Name |
1-(2-bromo-1-propoxyethyl)-2-methylbenzene |
InChI |
InChI=1S/C12H17BrO/c1-3-8-14-12(9-13)11-7-5-4-6-10(11)2/h4-7,12H,3,8-9H2,1-2H3 |
InChI Key |
FADMMUCTHCLFIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(CBr)C1=CC=CC=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[2-Bromo-1-(3-methylbutoxy)ethyl]benzene](/img/structure/B13619377.png)


